molecular formula C17H27N5O6 B1623574 d[-Arg-2]KYOTORPHAN ACETATE CAS No. 74872-77-8

d[-Arg-2]KYOTORPHAN ACETATE

Cat. No.: B1623574
CAS No.: 74872-77-8
M. Wt: 397.4 g/mol
InChI Key: JSHLZRQFLJYDSZ-ZVWHLABXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

d[-Arg-2]KYOTORPHAN ACETATE (CAS: 74872-77-8; InChIKey: JSHLZRQFLJYDSZ-ZVWHLABXSA-N) is a synthetic dipeptide derivative of kyotorphin, a neuropeptide originally identified for its role in pain modulation. The compound features a D-arginine substitution at the second position of the kyotorphin (Tyr-Arg) backbone, coupled with an acetate salt formulation to enhance solubility and stability . This modification is hypothesized to confer resistance to proteolytic degradation, a common challenge in peptide therapeutics, while retaining or altering receptor-binding properties compared to its L-arginine counterpart.

Properties

CAS No.

74872-77-8

Molecular Formula

C17H27N5O6

Molecular Weight

397.4 g/mol

IUPAC Name

acetic acid;(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C15H23N5O4.C2H4O2/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18;1-2(3)4/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19);1H3,(H,3,4)/t11-,12+;/m0./s1

InChI Key

JSHLZRQFLJYDSZ-ZVWHLABXSA-N

SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

Isomeric SMILES

CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O

Canonical SMILES

CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O

sequence

YR

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Attributes:

  • Chemical Formula : Tyr-D-Arg (acetylated).
  • Acetate salt: Improves bioavailability and storage stability.

Comparative Analysis with Similar Compounds

Structural Analogues of Kyotorphin

Kyotorphin derivatives are often modified to enhance metabolic stability or target specificity. Below is a comparative analysis of d[-Arg-2]KYOTORPHAN ACETATE with select analogues:

Compound Modification Key Features Stability (vs. Native Kyotorphin) Biological Activity
This compound D-Arg at position 2; acetate salt Enhanced protease resistance; improved solubility High Retains opioid-like activity (theoretical)
L-Kyotorphin Native Tyr-Arg Susceptible to rapid degradation by aminopeptidases Low Analgesic effects via NMDA/opioid pathways
Tyr-D-Ala-Arg D-Ala substitution Partial resistance to cleavage; reduced receptor affinity Moderate Diminished analgesic potency
Kyotorphin amide C-terminal amidation Extended half-life in vivo Moderate Sustained pain modulation

Key Observations :

  • D-amino acid substitutions (e.g., D-Arg, D-Ala) are common strategies to hinder protease recognition, as seen in this compound . This aligns with broader peptide engineering principles where D-configurations delay metabolic breakdown.
  • Acetate salts are frequently used in peptide formulations to counterbalance charge and enhance crystallinity, as evidenced by the structural data for this compound .

Functional Comparisons: Arginine-Containing Peptides

Arginine residues play critical roles in peptide-receptor interactions and cellular transport. Studies on arginine-mediated gene regulation (e.g., Neurospora crassa arg-2 uORF) highlight the sensitivity of arginine-dependent systems to stereochemical and conformational changes .

Peptide Arginine Role Regulatory Impact Relevance to this compound
This compound Binds opioid/NMDA receptors Potential modulation of pain pathways Direct therapeutic target
CPA1 uORF (Yeast) Regulates arginine biosynthesis Controls translation via uORF-ribosome interactions Indirect; highlights arginine's regulatory versatility
CAT-1/2 siRNA targets Mediates L-arginine uptake in macrophages Affects Arg-1/2 and iNOS expression Suggests arginine transport as a comparator

Mechanistic Insights :

  • The D-arginine in this compound may disrupt interactions with cationic amino acid transporters (e.g., CAT-1/2), which preferentially recognize L-arginine . This could limit off-target effects but requires empirical validation.
  • Unlike yeast CPA1 uORF, which regulates translation in response to arginine levels , this compound’s activity is likely receptor-dependent rather than metabolic.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.